N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 5-bromofuran-2-carbaldehyde with 2-(naphthalen-1-yl)hydrazinecarboxamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The bromofuran moiety may play a crucial role in its binding affinity, while the naphthyl group can enhance its stability and specificity.
Comparison with Similar Compounds
Similar Compounds
(5-Bromofuran-2-yl)methanamine: Shares the bromofuran moiety but lacks the naphthyl group.
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide: Similar structure with different substituents on the aromatic rings.
Uniqueness
N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to its combination of bromofuran and naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in developing new therapeutic agents and materials.
Properties
Molecular Formula |
C17H14BrN3O2 |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C17H14BrN3O2/c18-16-9-8-13(23-16)10-20-21-17(22)11-19-15-7-3-5-12-4-1-2-6-14(12)15/h1-10,19H,11H2,(H,21,22)/b20-10+ |
InChI Key |
GRMWDKBWIVTHIP-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(O3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(O3)Br |
Origin of Product |
United States |
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